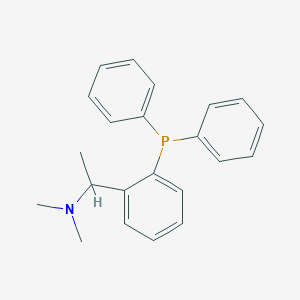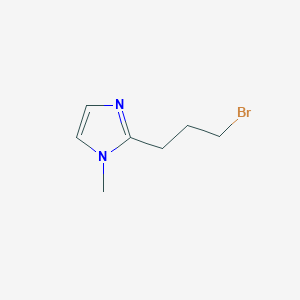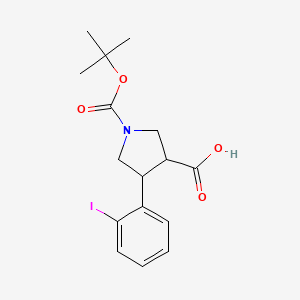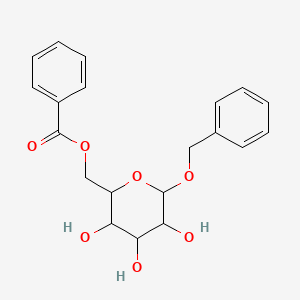
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is a chiral phosphine ligand with the molecular formula C20H20NP. It is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis. The compound is characterized by its ability to coordinate with metal atoms, making it a valuable component in the field of organometallic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine typically involves the reaction of (S)-1-(2-(diphenylphosphino)phenyl)ethylamine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine involves its ability to coordinate with metal atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-(Diphenylphosphino)phenyl)ethylamine
- (1R,2R)-2-(Diphenylphosphino)cyclohexylamine
- 2-(Diphenylphosphino)ethylamine
- 2-(Diphenylphosphino)benzaldehyde
Uniqueness
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is unique due to its chiral nature and the presence of both phosphine and dimethylamine groups. This combination allows it to form highly stable and selective complexes with metal atoms, making it particularly valuable in asymmetric catalysis and enantioselective synthesis .
Propriétés
Formule moléculaire |
C22H24NP |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
Clé InChI |
YFZVAVWYZTWAKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)


![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)



![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)

